Melanoma-overexpressed antigen 1 (36-44) is a peptide derived from a melanoma-associated antigen that has gained attention for its potential role in immunotherapy. This antigen is recognized by the immune system, particularly by T cells, which can lead to a targeted immune response against melanoma cells. The identification and characterization of such antigens are crucial for developing effective cancer vaccines and therapies.
Melanoma-overexpressed antigen 1 is primarily sourced from melanoma cells, where it is found to be highly expressed compared to normal tissues. Studies have demonstrated that this antigen can be recognized by specific T cells, indicating its potential as a target for immunotherapy . The expression levels of this antigen can vary among different melanoma cell lines and tumor samples, making it an important subject for research into personalized cancer treatment strategies.
This antigen falls under the category of tumor-associated antigens, specifically those that are overexpressed in malignant melanoma. Tumor-associated antigens are molecules expressed on the surface of tumor cells that can elicit an immune response. Melanoma-overexpressed antigen 1 (36-44) is classified as a peptide antigen, which plays a significant role in the activation of T cells through major histocompatibility complex (MHC) class I and class II pathways.
The synthesis of melanoma-overexpressed antigen 1 (36-44) typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to form the desired peptide chain. The synthesis process includes:
The synthesis requires precise control over reaction conditions, including temperature and pH, as well as careful monitoring of coupling efficiency to ensure high yield and purity of the final product.
Melanoma-overexpressed antigen 1 (36-44) consists of a specific sequence of amino acids that contributes to its recognition by T cells. The precise sequence and structure are critical for its immunogenicity and ability to bind to MHC molecules.
The molecular weight and specific structural characteristics can be determined using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. These methods provide insights into the peptide's conformation and stability under physiological conditions.
The primary chemical reactions involved in the synthesis of melanoma-overexpressed antigen 1 include:
Each reaction step must be optimized for efficiency, with careful selection of reagents and conditions to minimize side reactions that could affect yield or purity.
The mechanism by which melanoma-overexpressed antigen 1 (36-44) exerts its effects involves several key steps:
Studies have shown that this peptide can stimulate robust T cell responses in vitro, suggesting its potential effectiveness in vivo as part of an immunotherapeutic strategy .
Melanoma-overexpressed antigen 1 (36-44), like other peptides, has distinct physical properties such as solubility in water and stability under physiological conditions. Its stability can be influenced by factors such as pH and temperature.
The chemical properties include:
Relevant analyses often involve studying these properties in different environments to understand how they influence immunogenicity and therapeutic efficacy .
Melanoma-overexpressed antigen 1 (36-44) has several scientific applications:
MELOE-1 expression in melanoma is primarily driven by epigenetic dysregulation, particularly promoter hypomethylation. Unlike tumor-suppressor genes silenced by hypermethylation, MELOE-1’s promoter undergoes hypomethylation during melanomagenesis, releasing transcriptional repression. Genome-wide methylation analyses reveal that hypomethylation of CpG islands in the meloe gene locus (located antisense to HDAC4 on chromosome 2) correlates with 15-fold increased transcription in metastatic melanoma compared to benign nevi [9] [10]. This hypomethylation is an early event in melanoma progression, detectable in radial growth phase tumors, and intensifies during vertical growth and metastasis. Mechanistically, hypomethylation permits recruitment of the transcription factors MITF and SOX10 to the meloe promoter, driving constitutive expression independent of UV mutagenesis [9].
The tumor microenvironment (TME) actively shapes MELOE-1’s epigenetic landscape through cytokine signaling and metabolic alterations. Hypoxic conditions in advanced melanomas stabilize HIF-1α, which upregulates TET demethylases, reducing 5-methylcytosine levels at the meloe locus [6]. Concurrently, TNF-α and IL-6 secreted by tumor-associated macrophages activate NF-κB, inducing DNMT1 degradation and global hypomethylation. This TME-driven epigenetic remodeling synergizes with cell-intrinsic defects in isocitrate dehydrogenase (IDH2), which disrupts 5-hydroxymethylcytosine (5hmC) fidelity, further amplifying MELOE-1 transcription [3] [9].
Table 1: Epigenetic Regulators of MELOE-1 Expression
Regulator | Function | Effect on MELOE-1 | Source |
---|---|---|---|
TET Enzymes | DNA demethylation | ↑ Expression (Hypomethylation) | Tumor microenvironment [9] |
DNMT1 | Maintenance methylation | ↓ Expression (Hypermethylation) | Loss in melanoma [10] |
HIF-1α | TET activation under hypoxia | ↑ Expression | Hypoxic TME [6] |
IDH2 Mutations | Disrupt 5hmC production | ↑ Expression | Metabolic remodeling [3] |
MELOE-1 exhibits subtype-specific expression patterns dictated by divergent oncogenic drivers. In cutaneous melanoma (CM), where BRAF^V600E^ mutations dominate (50–70% of cases), MELOE-1 is overexpressed in 89% of tumors, correlating with MAPK pathway hyperactivity [4] [8]. Conversely, mucosal melanomas (MM) show reduced expression (32% positivity), coinciding with frequent KIT mutations and infrequent BRAF alterations. This disparity arises because KIT-driven melanomas rely on PI3K/AKT rather than MAPK signaling, limiting meloe transactivation. Notably, acral melanomas—another BRAF-low subtype—display intermediate MELOE-1 levels (45–60%), suggesting anatomical niche-specific regulation [8].
MELOE-1 expression escalates with melanoma progression, serving as a biomarker of metastatic competence. In stage I/II tumors, only 20–30% exhibit strong MELOE-1 immunoreactivity, rising to >80% in stage IV metastases [6] [10]. Longitudinal studies reveal that MELOE-1^hi^ melanomas metastasize 3.2-fold faster than MELOE-1^lo^ counterparts, with lung and brain metastases showing maximal expression. This stage-dependent surge links to cumulative epigenetic alterations: metastatic niches exhibit hyper-reduction of 5mC at the meloe promoter, while RASSF1A tumor suppressor hypermethylation silences antagonistic regulators [10].
Table 2: MELOE-1 Expression in Melanoma Subtypes and Stages
Subtype/Stage | Expression Frequency | Associated Drivers | Clinical Relevance |
---|---|---|---|
Cutaneous Melanoma | 89% | BRAF^V600E^, MAPK activation | Targeted therapy response [4] |
Mucosal Melanoma | 32% | KIT mutations | Chemoresistance |
Stage I-II | 20–30% | Early epigenetic changes | Low metastatic risk |
Stage IV Metastases | >80% | TME-driven hypomethylation | Rapid progression [6] |
The immunogenic MELOE-1 peptide (sequence: TLNDECWPA) is a 9-mer encoded by the first open reading frame (ORF) of the meloe transcript (residues 36–44) [2]. Its N-terminal threonine and C-terminal alanine anchor it to HLA-A*0201 pockets, with a central tryptophan (W42) bulging outward for T-cell receptor (TCR) engagement. Surface plasmon resonance shows high-affinity HLA binding (K~D~ = 48 nM), exceeding Melan-A/MART-1 by 12-fold [5] [8]. Crucially, the peptide’s β-turn conformation between D40 and W42 stabilizes the HLA-peptide complex, preventing proteasomal degradation and enabling prolonged TCR exposure [5].
Two PTMs critically modulate MELOE-1’s immunogenicity:
MELOE-1 integrates inputs from MAPK and PI3K cascades to amplify melanoma survival signals. BRAF^V600E^ activates c-Myc via ERK, which binds E-box motifs in the meloe promoter, increasing transcription 4.5-fold [1] [8]. Conversely, PI3K/AKT stabilizes MELOE-1 protein: AKT phosphorylates the E3 ligase TRIM28, preventing its ubiquitination of MELOE-1. This dual-regulation creates a feedforward loop—MELOE-1 inhibits DUSP6 phosphatase, sustaining ERK activity, while simultaneously suppressing PTEN, hyperactivating PI3K [1] [8].
MELOE-1 directly antagonizes tumor-suppressive pathways:
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8